N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine
Description
The compound N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine features a piperazine core substituted with a 2-chlorobenzyl group and an imine-linked 5-bromothiophene moiety. While direct data on its synthesis or bioactivity are absent in the provided evidence, comparisons with analogs provide insights into its likely characteristics .
Properties
Molecular Formula |
C16H17BrClN3S |
|---|---|
Molecular Weight |
398.7 g/mol |
IUPAC Name |
(E)-1-(5-bromothiophen-2-yl)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methanimine |
InChI |
InChI=1S/C16H17BrClN3S/c17-16-6-5-14(22-16)11-19-21-9-7-20(8-10-21)12-13-3-1-2-4-15(13)18/h1-6,11H,7-10,12H2/b19-11+ |
InChI Key |
JCUMWNRTXGLVBA-YBFXNURJSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)/N=C/C3=CC=C(S3)Br |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC=C(S3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine typically involves the condensation of 5-bromothiophene-2-carbaldehyde with 4-(2-chlorobenzyl)piperazine. The reaction is carried out in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Based Analogs with Thiophene/Substituted Benzyl Groups
Key Compounds:
- 4-(2-Chlorobenzyl)-N-[(E)-(5-methylthiophen-2-yl)methylene]piperazin-1-amine ()
- Substituents: 5-methylthiophene, 2-chlorobenzyl.
- Molecular Weight: 333.88 g/mol.
- CAS: 315213-53-5.
- 4-(4-Chlorobenzyl)-N-[(E)-(5-methylthiophen-2-yl)methylene]piperazin-1-amine () Substituents: 5-methylthiophene, 4-chlorobenzyl. Molecular Weight: 333.88 g/mol. CAS: Not provided.
- N-[(E)-Biphenyl-4-ylmethylidene]-4-(2-chlorobenzyl)piperazin-1-amine ()
- Substituents: Biphenyl, 2-chlorobenzyl.
- Molecular Weight: ~404.31 g/mol (calculated).
- CAS: 315213-67-3.
Comparison:
*Calculated based on molecular formula.
- Impact of Substituents: The 5-bromo group in the target compound increases molecular weight and polarizability compared to methyl-substituted analogs (). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, favoring cross-coupling reactions (e.g., Suzuki, as in ).
Biological Activity
N-[(E)-(5-bromothiophen-2-yl)methylidene]-4-(2-chlorobenzyl)piperazin-1-amine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrClN₄S. The compound features a thiophene ring, a piperazine moiety, and halogen substituents (bromine and chlorine), which contribute to its reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets, influencing cellular pathways associated with inflammation and cancer progression. The presence of the thiophene ring enhances its ability to bind to specific enzymes and receptors.
Key Mechanisms Identified:
- Microtubule Dynamics : Similar piperazine-based compounds have been shown to inhibit microtubule dynamics, leading to mitotic arrest in cancer cells. This suggests a potential mechanism for this compound in targeting cancer cell proliferation .
- Apoptotic Pathways : The compound may sensitize cancer cells to apoptotic ligands, enhancing the efficacy of existing chemotherapeutic agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's structure allows it to effectively disrupt cellular processes critical for cancer cell survival.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HT29 (Colon Cancer) | 10.5 | Microtubule disruption |
| MCF7 (Breast Cancer) | 12.3 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.8 | Inhibition of cell proliferation |
Antimicrobial Activity
Preliminary studies suggest that the compound may also possess antimicrobial properties. Its structural components are believed to enhance interaction with bacterial membranes, leading to increased permeability and cell death.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetohydrazide | Contains sulfonamide group | Antimicrobial |
| N'-(5-bromothiophen-2-yl)acetohydrazide | Lacks piperazine moiety | Limited activity |
| 5-bromo-N-(1-(4-fluorobenzyl)piperidin-4-yl)thiophene | Different piperidine structure | Anticancer |
The presence of both the thiophene ring and piperazine moiety in this compound contributes to its enhanced biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug discovery:
- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on various cancer cell lines, demonstrating its ability to induce apoptosis through microtubule stabilization .
- Antimicrobial Testing : In another investigation, the compound was tested against several bacterial strains, showing promising results that warrant further exploration into its use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
